O-(1-methylpiperidin-4-yl)hydroxylamine
Overview
Description
O-(1-methylpiperidin-4-yl)hydroxylamine is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and development and is not intended for human or veterinary use .
Preparation Methods
The synthesis of O-(1-methylpiperidin-4-yl)hydroxylamine involves several steps. One common method includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically involves the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
O-(1-methylpiperidin-4-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-(1-methylpiperidin-4-yl)hydroxylamine has several applications in scientific research:
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the development of new materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of O-(1-methylpiperidin-4-yl)hydroxylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions, or as a reducing agent in reduction reactions. The specific pathways and targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
O-(1-methylpiperidin-4-yl)hydroxylamine is unique due to its specific structure and reactivity. Similar compounds include:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
N-methylpiperidine: A methylated derivative of piperidine.
Hydroxylamine: A simpler compound containing the hydroxylamine functional group.
These compounds share some chemical properties but differ in their specific reactivities and applications .
Properties
IUPAC Name |
O-(1-methylpiperidin-4-yl)hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-4-2-6(9-7)3-5-8/h6H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUSKYOCPUWDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)ON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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